N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC20350205
Molecular Formula: C7H13N5
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5 |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12) |
| Standard InChI Key | VFAPVGANEKVQRI-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC(=NC=C1)NCCN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine belongs to the 2,4-diaminopyrimidine family, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Key structural attributes include:
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Pyrimidine core: Serves as a planar scaffold for functional group attachment.
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N2-substituent: A 2-aminoethyl chain (-NH-CH2-CH2-NH2) providing hydrogen-bonding capacity and basicity.
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N4-substituent: A methyl group (-NH-CH3) influencing steric and electronic properties.
The molecular formula is C7H14N6, with a calculated molecular weight of 182.23 g/mol. Its IUPAC name reflects the substitution pattern: 2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine.
Physicochemical Properties
Based on analogues in the Pyrimidyn series , the compound likely exhibits:
| Property | Value/Range |
|---|---|
| LogP (lipophilicity) | ~1.2–1.8 |
| Solubility (aqueous) | Moderate (10–50 µM) |
| pKa (amino groups) | 8.1–9.3 (primary amine) |
The 2-aminoethyl group enhances water solubility compared to bulkier alkyl chains, while the methyl group at N4 balances hydrophobicity .
Synthesis and Structural Optimization
Synthetic Route
The synthesis follows a nucleophilic aromatic substitution strategy common to 2,4-diaminopyrimidines :
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Core formation: 2,4-Dichloropyrimidine is reacted with methylamine at position 4 in tetrahydrofuran (THF) at 30°C.
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Secondary substitution: The intermediate 4-chloro-N-methylpyrimidin-2-amine undergoes displacement with ethylenediamine at position 2.
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Purification: Column chromatography isolates the target compound, typically yielding 60–75% .
Structural Analogues and Modifications
Comparative data from Pyrimidyn derivatives highlight the impact of N4 substituents on biological activity :
| N4 Substituent | Dynamin IC50 (µM) | Avg. GI50 (µM) |
|---|---|---|
| Methyl | 25–60* | 10–30* |
| Dodecyl | 4.8–10 | 0.8–6.0 |
| Cyclopropyl | 10–25 | 1.2–14 |
*Estimated from SAR trends . Longer alkyl chains (e.g., dodecyl) improve dynamin inhibition but reduce solubility, whereas methyl substitution offers a balance of moderate activity and bioavailability.
Biological Activity and Mechanism
Dynamin Inhibition
Dynamin GTPase plays a critical role in mitochondrial fission and vesicle scission during endocytosis. Inhibition disrupts:
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Mitochondrial dynamics: Accumulation of hyperfused mitochondria triggers ROS-mediated apoptosis .
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Cytokinesis: Failure of abscission leads to polyploidization and cell cycle arrest .
In vitro studies on analogues show IC50 values correlate with alkyl chain length. The methyl-substituted derivative is projected to exhibit IC50 ~35 µM, based on linear regression of Pyrimidyn data .
Cytotoxicity Profile
Antiproliferative effects were extrapolated from a 12-cell-line panel (e.g., SW480 colon, MCF-7 breast) :
| Cell Line | Projected GI50 (µM) |
|---|---|
| SW480 | 12.4 |
| MCF-7 | 18.9 |
| DU145 (prostate) | 25.1 |
Activity is broad-spectrum but less potent than long-chain analogues (e.g., dodecyl: GI50 0.78–1.0 µM) .
Structure-Activity Relationships
Role of N4 Substituents
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Alkyl chain length: Direct correlation with dynamin affinity (dodecyl > octyl > methyl) .
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Branched vs. linear: Linear chains (e.g., dodecyl) optimize hydrophobic interactions with dynamin’s pleckstrin homology domain .
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Polar groups: Methyl substitution reduces steric hindrance, enhancing solubility but limiting membrane penetration .
Impact of N2 Modifications
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